molecular formula C7H16O3S B8324825 4-Methyl-1-pentyl methanesulfonate

4-Methyl-1-pentyl methanesulfonate

Cat. No.: B8324825
M. Wt: 180.27 g/mol
InChI Key: UCCPSECWHYGABJ-UHFFFAOYSA-N
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Description

4-Methyl-1-pentyl methanesulfonate is an alkyl methanesulfonate ester characterized by a branched alkyl chain (4-methylpentyl group) attached to a methanesulfonate moiety. Methanesulfonate esters are widely studied for their roles as alkylating agents in organic synthesis and biochemical research. The branched alkyl chain likely influences its reactivity, solubility, and toxicity compared to linear-chain methanesulfonates or metal-based sulfonates.

Properties

Molecular Formula

C7H16O3S

Molecular Weight

180.27 g/mol

IUPAC Name

4-methylpentyl methanesulfonate

InChI

InChI=1S/C7H16O3S/c1-7(2)5-4-6-10-11(3,8)9/h7H,4-6H2,1-3H3

InChI Key

UCCPSECWHYGABJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Branched vs.
  • Organic vs. Inorganic: Lead methanesulfonate, as a metal salt, exhibits distinct reactivity (e.g., corrosivity to metals ) compared to organic esters.

Reactivity and Solvolysis Behavior

Methanesulfonate esters undergo solvolysis (e.g., acetolysis) via nucleophilic substitution mechanisms. Key findings from analogous compounds include:

  • Steric Effects : Equatorial methanesulfonate groups in decalin systems exhibit slower solvolysis rates than axial counterparts due to reduced steric strain . For this compound, the branched alkyl chain may similarly hinder solvolysis compared to linear esters like ethyl methanesulfonate.
  • Polar Effects : Substituent orientation (e.g., dipole alignment) in methanesulfonates can alter reaction rates by up to 10-fold . The electron-donating methyl branch in this compound may moderate polar effects compared to electron-withdrawing groups.

Reactivity Ranking (Qualitative) :

Ethyl methanesulfonate : High reactivity due to small, unhindered alkyl group.

This compound : Moderate reactivity (steric hindrance slows kinetics).

Menthyl p-toluenesulfonate : Low reactivity (bulky substituent impedes nucleophilic attack) .

Toxicity and Health Effects

Compound Acute Toxicity Carcinogenicity/Mutagenicity
This compound Likely irritant (inferred from analogs) Potential alkylating agent (untested)
Ethyl methanesulfonate Severe mutagen, teratogen Confirmed carcinogen (IARC, EPA)
Lead methanesulfonate Respiratory irritation, CNS toxicity Not classified; acute exposure risks

Key Insights :

  • Ethyl methanesulfonate is a potent mutagen due to its ability to alkylate DNA .
  • This compound may exhibit lower acute toxicity than lead methanesulfonate (which releases toxic metal oxides ) but shares alkylation risks common to organic sulfonates.

Physical and Chemical Properties

Property This compound Ethyl Methanesulfonate Lead Methanesulfonate
State at Room Temperature Likely liquid Liquid Liquid
Volatility Low (high molecular weight) Moderate Low (decomposes at high T)
Stability Stable under standard conditions Stable Decomposes under fire

Decomposition Products :

  • Lead methanesulfonate releases SOₓ and PbO fumes during combustion .
  • Organic methanesulfonates (e.g., ethyl) may generate methanesulfonic acid upon hydrolysis.

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